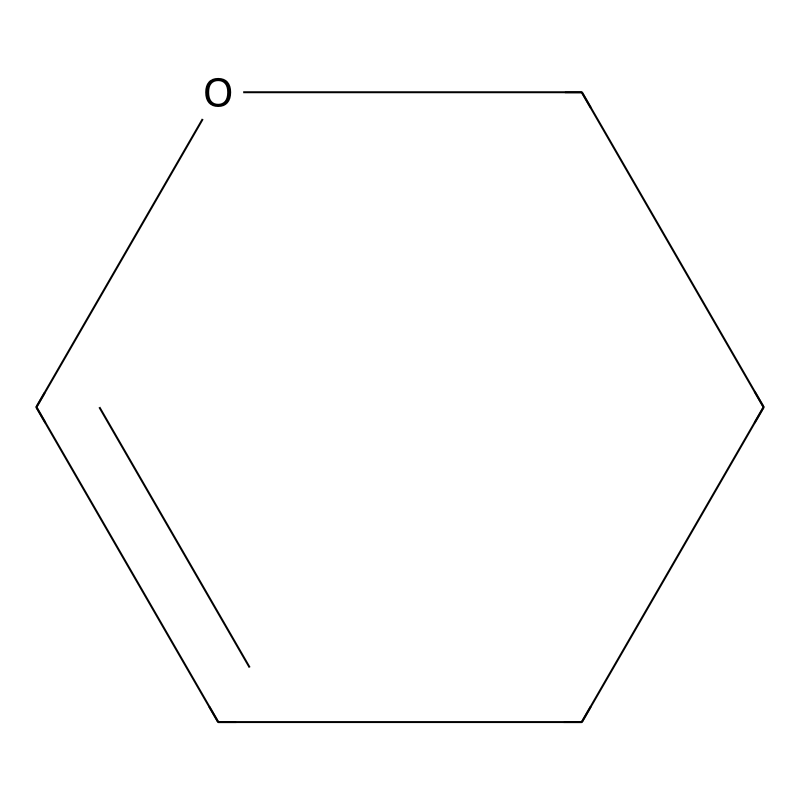

3,4-Dihydro-2H-pyran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Group Chemistry:

3,4-Dihydro-2H-pyran (DHP) finds significant application in organic synthesis as a protecting group for alcohols. It reversibly reacts with alcohols under acidic conditions to form tetrahydropyran (THP) ethers. These THP ethers are stable under various reaction conditions, allowing chemists to manipulate other functional groups within the molecule without affecting the protected alcohol. The DHP group can then be selectively removed under mild acidic or basic conditions, regenerating the free alcohol [].

Synthesis of Complex Molecules:

The ability of DHP to serve as a protecting group makes it a valuable tool in the synthesis of complex molecules, such as natural products, pharmaceuticals, and advanced materials. By selectively protecting specific alcohol functionalities, chemists can control the reactivity of different parts of the molecule, enabling the efficient construction of desired structures [, ].

Beyond Alcohol Protection:

DHP can also participate in various other chemical reactions beyond alcohol protection. For instance, it can undergo ring-opening reactions to form different heterocyclic scaffolds, which can serve as building blocks for the synthesis of diverse organic compounds []. Additionally, DHP can be employed in cycloaddition reactions to access complex cyclic structures [].

3,4-Dihydro-2H-pyran is a heterocyclic compound with the molecular formula . It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with an unsaturation adjacent to the oxygen. This compound is typically encountered as a colorless liquid with an ethereal odor and is less dense than water. It has various names, including dihydropyran and 2H-3,4-dihydropyran, and is recognized for its role as a versatile vinyl ether in organic synthesis .

- Carbonyl ene reactions: These reactions allow for the formation of β-hydroxydihydropyrans under mild conditions.

- Palladium-catalyzed reactions: These include cyclizations that facilitate the synthesis of oxygen-containing heterocycles .

- Olefin metathesis: This reaction type has been employed to create cyclic enol ethers from allyl ethers using ruthenium catalysts .

The synthesis of 3,4-dihydro-2H-pyran can be achieved through several methods:

- Dehydration of Tetrahydrofurfuryl Alcohol: This method involves heating tetrahydrofurfuryl alcohol over alumina at temperatures between 300–400 °C .

- Catalytic Reactions:

- Carbonyl Ene Reaction: This approach utilizes 2-methylenetetrahydropyrans to introduce oxygen heterocycles into molecular frameworks efficiently .

3,4-Dihydro-2H-pyran finds applications in several fields:

- Organic Synthesis: It serves as a protecting group for alcohols and is involved in various synthetic pathways to create complex molecules.

- Pharmaceutical Chemistry: Its derivatives are being investigated for potential therapeutic uses due to their biological activities.

- Material Science: The compound can be used in the development of polymers and other materials due to its chemical reactivity.

Studies on the interactions of 3,4-dihydro-2H-pyran with other chemical entities reveal its utility in forming stable complexes. For example, it can act as a base and form salts with strong acids or addition complexes with Lewis acids. Its interactions with various reagents highlight its versatility in synthetic chemistry .

Several compounds share structural similarities with 3,4-dihydro-2H-pyran. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 2,3-Dihydropyran | Has a different double bond position; used similarly as a protecting group. | |

| 3,6-Dihydropyran | Contains a methylene group separating the double bond from oxygen; different reactivity profile. | |

| Tetrahydrofuran | A saturated analogue; commonly used as a solvent and in polymer production. | |

| Furan | An aromatic compound; differs by having two double bonds within the ring structure. |

The uniqueness of 3,4-dihydro-2H-pyran lies in its specific structural arrangement and reactivity patterns that make it particularly useful as a protecting group in organic synthesis compared to its isomers and related compounds.

Traditional Dehydration Protocols

The classical approach to synthesizing 3,4-dihydro-2H-pyran involves the dehydration of tetrahydrofurfuryl alcohol (THFA) over alumina at elevated temperatures ranging from 300–400°C. This method, documented as early as 1945, represents one of the earliest industrial routes to DHP production. In this process, THFA, which is itself derived from tetrahydro-2-furoic acid, undergoes dehydration to yield DHP through the elimination of water and subsequent ring expansion.

The traditional dehydration pathway involves several key steps:

- Activation of THFA on the catalyst surface

- Elimination of the hydroxyl group

- Ring expansion through carbon-carbon bond rearrangement

- Formation of the dihydropyran structure

However, this approach faces certain challenges. Research has shown that furfuryl alcohol can poison the alumina catalyst during the dehydration process, significantly reducing catalyst efficiency and longevity. Alternative catalysts such as thoria have been explored, but these have demonstrated inefficient dehydration of tetrahydrofurfuryl alcohol, highlighting the need for more effective catalytic systems.

Catalytic Dehydration Approaches

Modern synthetic approaches have focused on improving the catalytic dehydration of tetrahydrofurfuryl alcohol to enhance yield, selectivity, and energy efficiency. A significant advancement in this area is the development of optimized γ-Al₂O₃ catalysts, which have demonstrated remarkable performance in gas-phase dehydration reactions, achieving up to 90% yield of dihydropyran.

Recent studies have employed advanced analytical techniques such as in situ DRIFT (Diffuse Reflectance Infrared Fourier Transform) spectroscopy to monitor the dehydration of tetrahydrofurfuryl alcohol to dihydropyran on γ-Al₂O₃ catalysts. These investigations have provided valuable insights into the reaction mechanism, catalyst behavior, and optimal operating conditions.

Table 1: Catalytic Dehydration of THFA to DHP - Performance Comparison

| Catalyst | Temperature (°C) | Pressure | THFA Conversion (%) | DHP Selectivity (%) | Reference |

|---|---|---|---|---|---|

| γ-Al₂O₃ | 300-320 | Atmospheric | >95 | 90 | |

| Thoria | 350-400 | Atmospheric | 60-70 | 45-55 | |

| Al₂O₃-SiO₂ | 280-300 | Atmospheric | 90-95 | 80-85 |

The effectiveness of catalytic dehydration depends significantly on catalyst properties, including surface acidity, pore structure, and metal dispersion. Research has demonstrated that optimal Lewis and Brønsted acid site distributions are crucial for achieving high selectivity toward DHP while minimizing undesired side reactions.

Acid-Catalyzed Cyclization Reactions

Another important synthetic route to 3,4-dihydro-2H-pyran and its derivatives involves acid-catalyzed cyclization reactions. Lewis acid-catalyzed methodologies have been developed for synthesizing 2,6-disubstituted dihydro[2H]pyrans through 6-endo-trig cyclization of β-hydroxy-γ substrates. These approaches offer advantages in terms of stereocontrol and functional group tolerance.

Gold catalysis has emerged as a particularly powerful tool for constructing dihydropyran scaffolds. For instance, (TFP)AuCl/AgBF₄ has been employed as an effective catalyst for the cyclization of propargyl vinyl ethers into dihydropyrans with high yields. These compounds can subsequently undergo acid-catalyzed rearrangement into cyclopentenone derivatives, providing access to diverse heterocyclic frameworks.

The mechanism of acid-catalyzed cyclization typically involves:

- Coordination of the Lewis acid to the substrate

- Activation of the reactive center

- Intramolecular nucleophilic attack

- Formation of the heterocyclic ring system

- Elimination to establish the unsaturation pattern

The versatility of acid-catalyzed cyclization approaches has enabled the synthesis of complex dihydropyran-containing structures that would be challenging to access through alternative routes.

Diels–Alder-Based Synthetic Routes

Diels-Alder cycloaddition represents another powerful strategy for constructing 3,4-dihydro-2H-pyran frameworks. In particular, inverse electron demand hetero-Diels-Alder (IED HDA) reactions have proven highly effective for integrating dihydropyran motifs into complex molecular architectures.

Researchers have developed mild and concise approaches for constructing 3,4-dihydro-2H-pyran rings using optimized IED HDA reactions. These methodologies have been successfully applied to natural product synthesis, exemplified by the incorporation of a 3,4-dihydro-2H-pyran ring into the A-ring of oridonin. The approach offers exceptional regio- and stereoselectivity, providing access to novel dihydropyran-fused diterpenoids with potential anticancer properties.

The key advantages of Diels-Alder-based routes include:

- High atom economy

- Potential for creating multiple stereocenters in a single operation

- Compatibility with a wide range of functional groups

- Applicability to complex target synthesis

Self-dimerization of exocyclic enones through homo-HDA reactions has also been identified as a route to spirochroman core structures, while cross-HDA cycloadditions with various vinyl ethers or vinyl sulfides provide access to diverse dihydropyran-fused frameworks.

Cycloaddition Chemistry

3,4-Dihydro-2H-pyran participates in cycloaddition reactions due to its conjugated diene system. The compound acts as a diene in Diels-Alder reactions, forming six-membered cyclohexene derivatives upon reaction with dienophiles such as electron-deficient alkenes or alkynes [5]. For example, iron(III)-catalyzed reactions between aryl ketones and 3,4-dihydro-2H-pyran yield tetrahydronaphthalenes via a proposed [4+2]-cycloaddition intermediate [2]. The regioselectivity of these reactions is influenced by the electron-withdrawing groups on the dienophile, with meta-substituted aryl ketones favoring tetrahydronaphthalene formation over pyran derivatives [2]. Stereochemical outcomes are governed by the endo rule, where bulky substituents on the dienophile adopt equatorial positions in the transition state [5].

The hetero-Diels-Alder variant, involving carbonyl or imine dienophiles, expands the scope to oxygen- or nitrogen-containing heterocycles. For instance, reactions with α,β-unsaturated aldehydes under acidic conditions yield functionalized 3,4-dihydro-2H-pyran-4-carboxamides, demonstrating high diastereoselectivity [3]. These transformations highlight the compound’s utility in constructing complex molecular architectures prevalent in pharmaceuticals and natural products [3] [6].

Hydroxyl Protection via Tetrahydropyranyl Ether Formation

3,4-Dihydro-2H-pyran is widely employed to protect hydroxyl groups through acid-catalyzed tetrahydropyranyl (THP) ether formation. The reaction proceeds via protonation of the pyran oxygen, followed by nucleophilic attack by the alcohol to generate a stable oxocarbenium intermediate [1]. Subsequent ring-opening yields the THP-protected alcohol, which is resistant to nucleophilic and basic conditions [4].

Typical conditions involve catalytic p-toluenesulfonic acid in dichloromethane at room temperature, achieving near-quantitative yields within hours [1]. The THP group’s robustness is exemplified in multi-step syntheses of pharmaceuticals, where it safeguards hydroxyl moieties during Grignard reactions or oxidations [4]. Deprotection is achieved under mild acidic conditions, such as aqueous HCl in tetrahydrofuran, ensuring minimal side reactions [1].

Polymerization and Copolymerization Pathways

Cationic ring-opening polymerization of 3,4-dihydro-2H-pyran produces polyethers with tunable thermal and mechanical properties. Initiation with Lewis acids like BF₃·OEt₂ induces propagation through oxonium ion intermediates, resulting in linear polymers with repeating tetrahydropyran units [4]. Copolymerization with ethylene oxide or styrene enhances material flexibility, making these polymers suitable for coatings and adhesives [4].

The table below summarizes key polymerization parameters:

| Monomer | Initiator | Temperature (°C) | Application |

|---|---|---|---|

| 3,4-Dihydro-2H-pyran | BF₃·OEt₂ | 25 | Flexible polymer coatings |

| Ethylene oxide | H₂SO₄ | 60 | Biomedical hydrogels |

Radical-Mediated Alkylation Reactions

While less common than ionic pathways, radical-mediated alkylation of 3,4-Dihydro-2H-pyran has been explored under oxidative conditions. Iron(III) chloride catalyzes hydrogen-atom transfer from the pyran’s α-C-H bonds, generating carbon-centered radicals that undergo coupling with alkenes or arenes [2]. For example, FeCl₃-mediated reactions with styrene derivatives yield alkylated tetrahydronaphthalenes via a proposed radical cascade mechanism [2]. These transformations complement traditional Friedel-Crafts alkylation, offering access to congested quaternary carbon centers.

3,4-Dihydro-2H-pyran serves as one of the most versatile and widely employed protecting agents for hydroxyl functionalities in organic synthesis [1] [2]. The compound facilitates the formation of tetrahydropyranyl (THP) ethers through acid-catalyzed addition reactions with alcohols and phenols [3] [4].

Mechanistic Framework

The protection mechanism involves nucleophilic addition of the alcohol to the vinyl ether functionality of 3,4-Dihydro-2H-pyran under mild acid catalysis [3]. The reaction proceeds through formation of a carbocation intermediate at the C-2 position, followed by nucleophilic attack by the alcohol oxygen and subsequent cyclization to form the six-membered THP ether ring [4] [5].

Catalytic Systems and Conditions

Traditional Brønsted acid catalysis employs p-toluenesulfonic acid as the most commonly used catalyst, providing excellent yields (85-98%) under ambient conditions [3] [4]. The reaction typically occurs in dichloromethane at room temperature with minimal side product formation [5].

Lewis acid catalysis utilizing aluminum chloride or boron trifluoride etherate demonstrates superior performance for phenolic substrates, achieving yields of 80-97% with enhanced selectivity [4] [6]. These systems show particular efficacy for electron-rich aromatic alcohols and sterically hindered substrates [7].

Polymer-supported catalysis using polystyrene-supported aluminum chloride provides significant advantages in terms of catalyst recovery and reusability [4]. This heterogeneous approach achieves yields of 90-97% while maintaining high selectivity for monoprotection of symmetrical diols [4].

Advanced Protection Strategies

Solvent-free conditions represent a breakthrough in green chemistry applications, where 3,4-Dihydro-2H-pyran functions under its own pressure at 125°C without additional catalysts [8]. This method achieves quantitative yields (95-99%) with no waste product generation and eliminates the need for work-up procedures [8].

Aqueous-phase protection using surfactant systems like Tween 20 enables THP protection in water medium, achieving conversions up to 96% for indazoles and benzyl alcohols [9]. This environmentally benign approach maintains high efficiency while reducing organic solvent usage [9].

Natural Product Synthesis Intermediates

3,4-Dihydro-2H-pyran derivatives serve as crucial building blocks in the synthesis of complex natural products, particularly those containing pyran and tetrahydropyran motifs [10] [11].

Marine Natural Product Synthesis

The compound plays a pivotal role in synthesizing bioactive marine alkaloids such as neopeltolide, okilactiomycin, and exiguolide [10] [11]. These natural products feature highly functionalized tetrahydropyran-4-one cores that are efficiently accessed through Lewis acid-mediated Prins reactions involving 3,4-Dihydro-2H-pyran derivatives [11].

The synthetic approach utilizes chiral β-hydroxy-dioxinone precursors that undergo cycloaddition with aldehydes to produce pyran-dioxinone fused products in excellent yield (85-92%) and stereoselectivity [11]. The 3-carboxy substituent serves as a synthetic handle for further elaboration into the macrocyclic natural products [11].

Polyether Antibiotic Synthesis

3,4-Dihydro-2H-pyran derivatives are particularly valuable in preparing cyclic components of macrocyclic antibiotics [12]. The dihydropyran motif provides the structural framework for constructing the characteristic polyether chains found in these bioactive compounds [12].

Terpenoid and Steroid Synthesis

The compound facilitates synthesis of diterpenoid natural products through inverse electron demand hetero-Diels-Alder reactions [13] [14]. These reactions enable construction of dihydropyran-fused ring systems integrated into complex terpenoid frameworks with high regio- and stereoselectivity [13] [14].

Pharmaceutical Intermediate Development

3,4-Dihydro-2H-pyran demonstrates exceptional utility as a pharmaceutical intermediate, particularly in the development of therapeutic agents targeting various disease pathways [15] [16] [17].

Anticancer Drug Development

The compound serves as a key intermediate in synthesizing cyclin-dependent kinase 2 (CDK2) inhibitors for colorectal cancer treatment [18]. Specific 4H-pyran derivatives containing the dihydropyran motif exhibit potent antiproliferative activity against HCT-116 cells with IC50 values as low as 75.1 μM [18].

These compounds demonstrate dual mechanisms of action: inhibition of CDK2 kinase activity and induction of apoptosis through caspase-3 activation [18]. The dihydropyran scaffold provides optimal binding affinity to the ATP-binding pocket of CDK2 while maintaining favorable pharmacokinetic properties [18].

Anti-inflammatory and Analgesic Compounds

3,4-Dihydro-2H-pyran serves as an intermediate in synthesizing anti-inflammatory and analgesic drugs [17]. The compound's structural versatility allows for modification to optimize therapeutic efficacy while maintaining drug-like properties [17].

Antimicrobial Agent Development

Derivatives of 3,4-Dihydro-2H-pyran exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria [18]. Specific compounds demonstrate superior activity compared to ampicillin against various bacterial strains, highlighting their potential as novel antimicrobial agents [18].

Neurological Disorder Treatment

The compound contributes to developing antiviral agents with activity against HIV replication . Additionally, certain derivatives show vasorelaxant properties, suggesting potential applications in cardiovascular disease treatment .

Functional Material Synthesis

3,4-Dihydro-2H-pyran exhibits remarkable versatility in functional material synthesis, contributing to the development of advanced polymeric systems with enhanced properties [20] [21] [22].

Polymer Nanocomposite Development

The compound enables synthesis of poly(3,4-dihydro-2H-pyran-alt-maleic anhydride) and related copolymers that form the basis for advanced nanocomposite materials [21]. These polymers demonstrate significantly enhanced viscoelastic properties when combined with organoammonium salt-modified bentonite [21].

The incorporation of organoclay structures, particularly those modified with C18 alkyl groups, results in the most stable and mechanically robust nanocomposites [21]. Dynamic mechanical analysis reveals substantial improvements in storage modulus, making these materials suitable for structural applications [21].

Thermal and Mechanical Property Enhancement

3,4-Dihydro-2H-pyran-based polymers exhibit distinct thermal behavior characterized by three-step degradation processes, offering improved thermal stability profiles compared to conventional copolymers [21]. Despite this complex degradation pathway, the nanocomposites maintain excellent mechanical integrity under elevated temperatures [21].

Industrial Coating Applications

The compound contributes to protective coating formulations that provide enhanced chemical resistance and durability [17]. These coatings demonstrate superior oxidation resistance and mechanical strength, making them suitable for harsh industrial environments [17].

Adhesive System Development

3,4-Dihydro-2H-pyran participates in polymerization reactions either alone or with other unsaturated compounds to produce adhesive systems with enhanced flexibility and durability [1] [17]. These materials find applications in construction adhesives where strong bonding and environmental resistance are required [17].

Physical Description

XLogP3

Boiling Point

Flash Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 148 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 147 of 148 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (60.54%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

25512-65-6

Wikipedia

Use Classification

General Manufacturing Information

2H-Pyran, 3,4-dihydro-: ACTIVE

Dates

Synthesis of biscoumarin and dihydropyran derivatives with promising antitumor and antibacterial activities

Jing Li, Yun-Peng Sui, Jia-Jia Xin, Xin-Liang Du, Jiang-Tao Li, Hai-Ru Huo, Hai Ma, Wei-Hao Wang, Hai-Yu Zhou, Hong-Dan Zhan, Zhu-Ju Wang, Chun Li, Feng Sui, Xia LiPMID: 26522947 DOI: 10.1016/j.bmcl.2015.10.063

Abstract

Two series of biscoumarin (1-3) and dihydropyran (4-12) derivatives were successfully synthesized as new antitumor and antibacterial agents. The molecular structures of four representative compounds 2, 4, 7 and 10 were confirmed by single crystal X-ray diffraction study. The synthesized compounds (1-12) were evaluated for their antitumor activities against human intestinal epithelial adenocarcinoma cell line (HuTu80), mammary adenocarcinoma cell line (4T1) and pancreatic cancer cell line (PANC1) and antibacterial activities against one drug-sensitive Staphylococcus aureus (S. aureus ATCC 29213) strain and three MRSA strains (MRSA XJ 75302, Mu50, USA 300 LAC). The further mechanism study demonstrated that the most potent compound 1 could obviously inhibit the proliferation of cancer cells via the mechanism to induce apoptosis.Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues

Zhilong Li, Fanny C F Ip, Nancy Y Ip, Rongbiao TongPMID: 26104266 DOI: 10.1002/chem.201501713

Abstract

Fully functionalized pyranuloses derived from Achmatowicz rearrangement (AR) are versatile building blocks in organic synthesis. However, access to trans-2,6-dihydropyrans from pyranuloses remains underexplored. Herein, we report a new two-step trans arylation of AR products to access 2,6-trans-dihydropyranones. This new trans-arylation method built on numerous plausible, but unsuccessful, direct arylation reactions, including Ferrier-type and Tsuji-Trost-type reactions, was finally enabled by an unprecedented, highly regioselective γ-deoxygenation of AR products by using Zn/HOAc and a diastereoselective Heck-Matsuda coupling. The synthetic utility of the reaction was demonstrated in the first asymmetric total synthesis of (-)-musellarins A-C and 12 analogues in 11-12 steps. The brevity and efficiency of our synthetic route permitted preparation of enantiomerically pure musellarins and analogues (>20 mg) for preliminary cytotoxicity evaluation, which led us to identify two analogues with three-to-six times greater potency than the musellarins as promising new leads.Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template

Shaohuan Sun, Cheng Cheng, Jian Yang, Amir Taheri, Dan Jiang, Biao Zhang, Yanlong GuPMID: 25115625 DOI: 10.1021/ol5020637

Abstract

A concise method to synthesize 1,2,3,4-tetrahydropyridines is described that involves the use of 2-alkoxy-3,4-dihydropyran as a modular precursor to react with aniline and a nucleophile. In this method, the heteroatom of the dihydropyran ring was replaced by nitrogen of aniline while the nucleophile attached to its adjacent position. Various druglike polyheterocycles were prepared with this method by using NH2-containing 1,5- or 1,4-bisnucleophiles.Asymmetric synthesis of spiro-3,4-dihydropyrans via a domino organocatalytic sequence

Weijun Yao, Lianjie Pan, Yihua Wu, Cheng MaPMID: 20429598 DOI: 10.1021/ol1007873

Abstract

A cinchona alkaloid-catalyzed domino Michael/hemiacetalization reaction of cyclic beta-oxo aldehydes and aromatic beta,gamma-unsaturated alpha-keto esters, resulting in the formation of spiro-dihydropyran architectures in good yield with high stereoselectivity (up to 97% ee), is presented.Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones

Yangbin Liu, Xiaohua Liu, Min Wang, Peng He, Lili Lin, Xiaoming FengPMID: 22432769 DOI: 10.1021/jo3001047

Abstract

A simple chiral diamine catalyst (1a) was successfully applied in the asymmetric Michael reaction between cyclic dimedone and α,β-unsaturated ketones. Both acyclic enones with aryl or alkyl β-substituents and cyclic enones were tolerated well in the reaction. The desired adducts were obtained in high yields (up to 98%) with excellent enantioselectivities (up to 97% ee). The additives were found to increase the reactivity dramatically. The biologically active 2,4-disubstituted polyhydroquinoline scaffold was conveniently prepared through an ammoniation from the generated 3,4-dihydropyran product.Iodo-cyclizations: novel strategy for the total syntheses of polyrhacitide A and epi-cryptocaryolone

Debendra K Mohapatra, Eswar Bhimireddy, P Sivarama Krishnarao, Pragna P Das, J S YadavPMID: 21214256 DOI: 10.1021/ol1029854

Abstract

Highly stereoselective total syntheses of polyrhacitide A and epi-cryptocaryolone have been achieved in 11 steps with high overall yield of 24% and 28%, respectively, following a recently developed strategy for the construction of trans-2,6-disubstituted-3,4-dihydropyrans. In this report, the versatility of iodo-cyclization for the total syntheses of polyrhacitide A and epi-cryptocaryolone is demonstrated.Epoxidation-alcoholysis of cyclic enol ethers catalyzed by Ti(OiPr)4 or Venturello's peroxophosphotungstate complex

Pieter Levecque, David Gammon, Henok Hadgu Kinfe, Pierre Jacobs, Dirk De Vos, Bert SelsPMID: 17520150 DOI: 10.1039/b705244h

Abstract

Venturello's peroxophosphotungstate compound and Ti(O(i)Pr)(4) were successfully used as catalysts for the epoxidation-alcoholysis of various dihydropyrans and dihydrofuran using H(2)O(2) as the oxidant. Different alcohols can be used as solvents and nucleophiles, resulting in hydroxy ether products with varying alkoxy groups. The Venturello compound can also be used as catalyst in a biphasic conversion of dihydropyran, in which long chain alcohols or fatty acids are incorporated in the hydroxy ether products with high yield and (stereo)selectivity.Novel synthesis of cholesterol analogs: condensation of pregnenolone with dihydropyran or dihydrofuran

Z Szendi, F SweetPMID: 1805457 DOI: 10.1016/0039-128x(91)90001-c